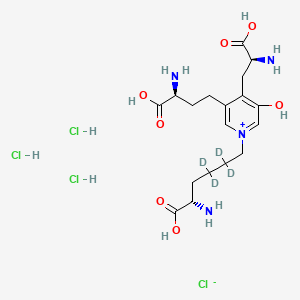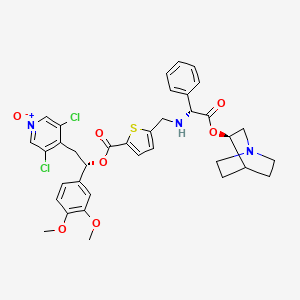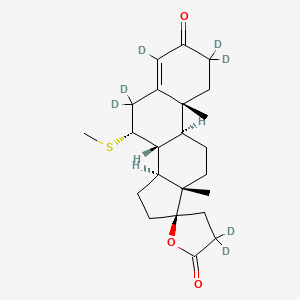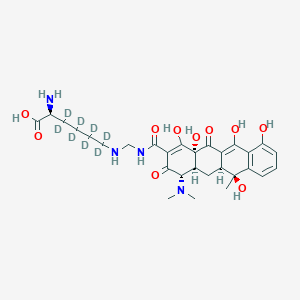
Deoxypyridinoline chloride-d4 (trihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxypyridinoline chloride-d4 (trihydrochloride) is a labeled analogue of deoxypyridinoline chloride trihydrochloride. This compound is primarily used as a biochemical marker for bone resorption and osteoclastic activity. It is a pyridinium cross-link that provides structural stiffness to type I collagen found in bones .
Méthodes De Préparation
The synthetic routes and reaction conditions for deoxypyridinoline chloride-d4 (trihydrochloride) involve the incorporation of deuterium atoms into the deoxypyridinoline molecule. The preparation typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods may include the use of advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and isotopic labeling of the compound .
Analyse Des Réactions Chimiques
Deoxypyridinoline chloride-d4 (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Deoxypyridinoline chloride-d4 (trihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a reference material for the monitoring of bone metabolism. In biology, it serves as a marker for bone resorption and osteoclastic activity. In medicine, it is used in the diagnosis and monitoring of bone diseases such as osteoporosis, bone metastasis, and Paget’s disease. In industry, it is utilized in the development of bone-active agents and treatments .
Mécanisme D'action
The mechanism of action of deoxypyridinoline chloride-d4 (trihydrochloride) involves its role as a biochemical marker for bone resorption. It is excreted unmetabolized in urine and provides a specific measure of osteoclastic activity. The molecular targets and pathways involved include the degradation of type I collagen in bones, which releases deoxypyridinoline into the bloodstream and eventually into the urine .
Comparaison Avec Des Composés Similaires
Deoxypyridinoline chloride-d4 (trihydrochloride) can be compared with other similar compounds such as pyridinoline and deoxypyridinoline. While pyridinoline is another pyridinium cross-link that provides structural stiffness to collagen, deoxypyridinoline is more specific to bone resorption and osteoclastic activity. The uniqueness of deoxypyridinoline chloride-d4 (trihydrochloride) lies in its isotopic labeling, which allows for more precise and accurate measurements in scientific research .
Propriétés
Formule moléculaire |
C18H32Cl4N4O7 |
|---|---|
Poids moléculaire |
562.3 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-4,4,5,5-tetradeuteriohexanoic acid;chloride;trihydrochloride |
InChI |
InChI=1S/C18H28N4O7.4ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;;;;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);4*1H/t12-,13-,14-;;;;/m0..../s1/i1D2,2D2;;;; |
Clé InChI |
NMZMXTSMKCPCKM-OIXUQPACSA-N |
SMILES isomérique |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N)O.Cl.Cl.Cl.[Cl-] |
SMILES canonique |
C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.Cl.Cl.Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)






![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)


